molecular formula C24H17N3O5 B11079929 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B11079929
M. Wt: 427.4 g/mol
InChI Key: MKTDLNBUDDLVRX-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline-4-carboxylic acid with 2-oxoethyl 3-nitroaniline under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions with halogens, sulfonic acids, and other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids (aluminum chloride).

Major Products

    Amino derivatives: Formed by reduction of the nitro group.

    Nitroso derivatives: Formed by oxidation of the nitro group.

    Substituted quinolines: Formed by electrophilic aromatic substitution.

Scientific Research Applications

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate
  • 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylpyridine-4-carboxylate
  • 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylisoquinoline-4-carboxylate

Uniqueness

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both nitro and quinoline functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H17N3O5/c28-23(25-17-9-6-10-18(13-17)27(30)31)15-32-24(29)20-14-22(16-7-2-1-3-8-16)26-21-12-5-4-11-19(20)21/h1-14H,15H2,(H,25,28)

InChI Key

MKTDLNBUDDLVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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